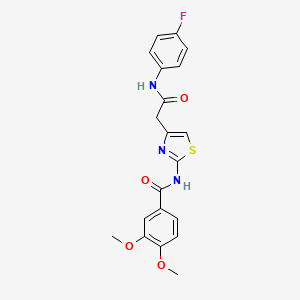

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

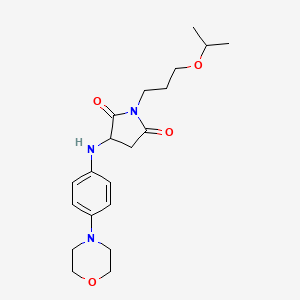

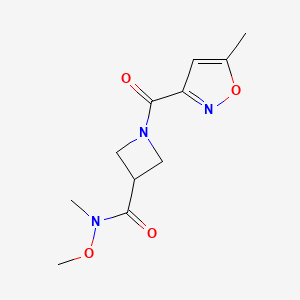

The compound “N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, a fluorophenyl group, and two methoxy groups .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving thioamides and α-halo carbonyl compounds . The introduction of the halogen atom into a structure often increases its biological activity .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The thiazole ring is a reactive moiety that can participate in various chemical reactions. For instance, the methylene group in the five-membered heterocyclic ring can easily participate in condensation reactions with carbaldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications

Antimicrobial and Antifungal Applications

One study explored the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. These compounds were synthesized through conventional and microwave methods, demonstrating significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Another study focused on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring, which were evaluated for their antibacterial and antifungal activity. This research aimed at therapeutic intervention for microbial diseases, especially against bacterial and fungal infections, indicating a potential for cancer therapy applications (Desai, Rajpara, & Joshi, 2013).

Pharmacological Studies

Pharmacological studies have evaluated the role of compounds related to N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide in various models. For example, research into the effects of selective orexin receptor antagonists on compulsive food consumption in rats has provided insights into the neural systems that motivate and reinforce drug abuse, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Characterization

The synthesis and characterization of novel aromatic polyimides involving related compounds have been documented, emphasizing the relevance of such compounds in the development of materials with specific degradation temperatures and solubility profiles, useful for various industrial applications (Butt et al., 2005).

properties

IUPAC Name |

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S/c1-27-16-8-3-12(9-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-6-4-13(21)5-7-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYLRRIYRKQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2415459.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)

![3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2415466.png)

![3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2415467.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2415471.png)

![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)